molecular formula C6H14ClNO B1435293 (3S,6R)-6-methylpiperidin-3-ol hydrochloride CAS No. 67459-74-9

(3S,6R)-6-methylpiperidin-3-ol hydrochloride

Cat. No. B1435293
CAS RN: 67459-74-9
M. Wt: 151.63 g/mol
InChI Key: PVOAKSPCPLYSNC-IBTYICNHSA-N
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Description

“(3S,6R)-6-methylpiperidin-3-ol hydrochloride” is a chemical compound with the molecular formula C6H14ClNO . It is offered by several chemical suppliers .


Molecular Structure Analysis

The molecular structure of “(3S,6R)-6-methylpiperidin-3-ol hydrochloride” consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The average mass is 151.635 Da .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Derivatives: Mannich bases derived from compounds like 3-Methylpiperidine have been synthesized by condensing with different ketones and paraformaldehyde, yielding various Mannich bases which were tested for their solubilities in different solutions (Sun, 1962).
  • Stereochemical Analysis: Studies on the stereochemistry of diastereoisomeric derivatives, such as 1,3-dimethylpiperidin-4-ols, have been conducted, providing insights into configurations and preferred conformations based on spectroscopic characteristics (Casy & Jeffery, 1972).

Chemical Properties and Analysis

  • Conformational Studies: Research on the conformational aspects of esters derived from compounds like 1-methyl-piperidin-3-ol has been reported, highlighting the influence of solvent on conformational equilibria in these compounds (Casy, 1966).
  • Vibrational Spectroscopy: Vibrational circular dichroism spectroscopy has been used to study the solution structures of intermediates in the synthesis of pharmaceuticals, demonstrating sensitivity to geometry changes and intermolecular aggregation (Urbanová et al., 2002).

Applications in Synthesis of Biological Molecules

  • Synthesis of Amino Acids: Techniques have been developed for the stereoselective synthesis of amino acids such as alanine, leveraging the diastereoselectivity in the alkylation of certain piperidine derivatives (Orena et al., 1992).
  • Synthesis of Anti-amnesiant Agents: Revisited synthesis methods for compounds like 2-aryl-6-methylpiperidin-4-ols have been described, with a focus on their potential as anti-amnesiant agents, demonstrating the biological relevance of these compounds (Leflemme et al., 2005).

properties

IUPAC Name

(3S,6R)-6-methylpiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOAKSPCPLYSNC-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6R)-6-methylpiperidin-3-ol hydrochloride

CAS RN

67459-74-9
Record name rac-(3R,6S)-6-methylpiperidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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